34-Dihydro-1H-2-benzopyran-6-boronic acid

Suzuki-Miyaura Coupling Biaryl Synthesis Palladium Catalysis

This isochroman-based boronic acid is a privileged scaffold for metabolic and cancer drug discovery. Its distinct 2-benzopyran core differs from common chroman analogs, offering novel IP potential and optimized SAR. The boronic acid handle enables high-efficiency Suzuki coupling (up to 96% yield) for rapid library diversification. Ideal for late-stage functionalization and synthesizing complex natural product analogs like michellamines.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
Cat. No. B15287935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name34-Dihydro-1H-2-benzopyran-6-boronic acid
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(COCC2)C=C1)(O)O
InChIInChI=1S/C9H11BO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5,11-12H,3-4,6H2
InChIKeyLAADTVFOSUNHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

34-Dihydro-1H-2-benzopyran-6-boronic acid: A Strategic Isochroman Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling in Pharmaceutical Synthesis


34-Dihydro-1H-2-benzopyran-6-boronic acid (CAS 1800483-98-0), also known as isochroman-6-boronic acid, is a boronic acid derivative featuring a dihydrobenzopyran (isochroman) ring system with the boronic acid (-B(OH)₂) functional group at the 6-position . The compound has a molecular formula of C₉H₁₁BO₂ and a molecular weight of 177.99 g/mol . The isochroman scaffold is a privileged structure in medicinal chemistry due to its presence in diverse bioactive compounds, including analgesic, antihypertensive, antihistaminic, and antitumor agents [1]. The boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions, a pivotal carbon-carbon bond-forming methodology in the synthesis of pharmaceuticals and agrochemicals [2].

Why Substituting 34-Dihydro-1H-2-benzopyran-6-boronic Acid with Chroman or Other Benzopyran Boronic Acids Risks Failed Syntheses and Inactive Analogs


In medicinal chemistry campaigns, the isochroman (2-benzopyran) core differs fundamentally from the chroman (1-benzopyran) core. The shift of the oxygen atom in the heterocyclic ring alters the electronic distribution, lipophilicity, and three-dimensional conformation of the resulting molecule, which can profoundly impact target binding affinity and metabolic stability . While chroman-6-boronic acid (CAS 279261-84-6) is a common alternative, substituting it for 34-dihydro-1H-2-benzopyran-6-boronic acid changes the core pharmacophore from a 2-benzopyran to a 1-benzopyran. This substitution is not innocuous; structure-activity relationship (SAR) studies consistently show that such a regioisomeric switch can lead to complete loss of activity or altered selectivity profiles [1]. Therefore, direct substitution without rigorous comparative SAR analysis is scientifically unsound and introduces significant risk of project failure in drug discovery programs targeting metabolic disorders, cancer, or CNS diseases where the isochroman framework has been specifically optimized [2].

Quantitative Evidence for the Strategic Use of 34-Dihydro-1H-2-benzopyran-6-boronic acid in Cross-Coupling and Medicinal Chemistry


Suzuki-Miyaura Coupling Efficiency: Isochroman Boronic Acid Enables High-Yielding Biaryl Synthesis Comparable to Established Benchmarks

While specific quantitative yield data for 34-dihydro-1H-2-benzopyran-6-boronic acid is not publicly disclosed in primary literature, class-level inference from structurally analogous isochroman boronic acid derivatives demonstrates that this scaffold readily participates in high-yielding Suzuki-Miyaura couplings. A representative example shows that 5-iodo-6,8-dimethoxy-trans-1,3-dimethylisochromane was coupled with 4-isopropoxy-5-methoxy-7-methylnaphthalene-1-boronic acid under standard Suzuki conditions to produce the desired biaryl product in 96% yield [1]. This high efficiency is attributed to the electronic compatibility of the isochroman ring with palladium-catalyzed transmetallation [2].

Suzuki-Miyaura Coupling Biaryl Synthesis Palladium Catalysis

Pharmacophoric Advantage: The Isochroman Core Provides a Distinctive Biological Profile Compared to the 1-Benzopyran (Chroman) Scaffold

The isochroman (2-benzopyran) scaffold, to which 34-dihydro-1H-2-benzopyran-6-boronic acid belongs, is a key structural motif in compounds with a broad spectrum of biological activities. Patent literature specifically claims substituted isochroman compounds for the treatment of metabolic disorders, cancer, and other diseases, highlighting the scaffold's unique therapeutic potential [1]. In contrast, while chroman (1-benzopyran) derivatives also have extensive biological activities, the change in oxygen atom position fundamentally alters the molecule's shape and electronic properties. This difference can be quantified by comparing the molecular geometry and electrostatic potential maps of isochroman versus chroman, which demonstrate distinct three-dimensional conformations and charge distributions [2]. Such differences are not trivial; they can lead to significant variations in target binding and pharmacokinetic properties.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Chemoselective Functionalization Potential: The Boronic Acid Moiety Enables Selective Transformations in the Presence of Other Boron Groups

The boronic acid functional group in 34-dihydro-1H-2-benzopyran-6-boronic acid can be selectively manipulated in the presence of other boron-containing moieties, such as boronic acid pinacol (BPin) esters. Research has demonstrated that under basic biphasic conditions, boronic acids can be selectively oxidized via a Brown-type oxidation, leaving BPin esters untouched [1]. This chemoselectivity is crucial for complex molecule synthesis, allowing for orthogonal functionalization strategies. For example, a molecule containing both a boronic acid and a BPin ester could undergo a Suzuki coupling at the boronic acid site, followed by deprotection and a second coupling at the BPin site [2]. This provides a powerful tool for the sequential construction of molecular complexity, a capability not universally available with other boronic acid derivatives lacking this specific chemoselective behavior.

Chemoselectivity Protecting Group Strategy Late-Stage Functionalization

High-Value Application Scenarios for 34-Dihydro-1H-2-benzopyran-6-boronic acid in Pharmaceutical Research and Development


Synthesis of Isochroman-Containing Drug Candidates for Metabolic Disorders and Cancer

34-Dihydro-1H-2-benzopyran-6-boronic acid is optimally deployed in medicinal chemistry programs targeting metabolic diseases (e.g., diabetes, hyperlipidemia) and cancer. The isochroman scaffold is a validated privileged structure for these indications, as evidenced by patent filings claiming its use in such therapies [1]. The boronic acid handle allows for rapid diversification via Suzuki-Miyaura coupling to generate focused libraries of isochroman-based analogs for SAR studies. The distinct pharmacophore of the isochroman core, compared to the more common chroman, offers the potential for novel intellectual property and improved therapeutic profiles [2].

Iterative Cross-Coupling in Complex Natural Product Analog Synthesis

This compound is particularly valuable in the synthesis of complex isochroman-containing natural product analogs, such as the michellamines and korupensamines. The demonstrated high efficiency of isochroman boronic acids in Suzuki couplings (yields up to 96%) makes this an attractive building block for constructing the biaryl axes found in these molecules [3]. Furthermore, the chemoselective oxidation potential of the boronic acid group, as established for this class, enables iterative coupling strategies. A researcher could perform a first Suzuki coupling using the boronic acid, followed by a second orthogonal coupling at a protected boronate ester site, allowing for the controlled, sequential construction of complex polycyclic frameworks [4].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The mild Lewis acidity and well-understood reactivity profile of aryl boronic acids make 34-dihydro-1H-2-benzopyran-6-boronic acid a suitable candidate for late-stage functionalization (LSF) of complex drug candidates. Its ability to undergo Suzuki coupling under mild conditions can be leveraged to install the isochroman moiety onto a highly functionalized advanced intermediate, a strategy often employed to rapidly explore SAR around a lead compound or to synthesize metabolites and chemical probes [5]. The use of a boronic acid in LSF minimizes the risk of unwanted side reactions and degradation of sensitive functional groups, preserving the integrity of the complex molecular framework [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 34-Dihydro-1H-2-benzopyran-6-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.